REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]([C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)[S:5][C:6]=1[C:7]([OH:9])=O.[CH3:17][N:18]([CH3:34])[C:19](=[O:33])[C@H:20]([C:26]1[CH:31]=[CH:30][C:29](O)=[CH:28][CH:27]=1)[CH2:21][C:22]([O:24]C)=[O:23].[N:35]#[S:36][Cl:37].C(=O)([O-])[O-].[Cs+].[Cs+].[OH-].[Na+]>CN(C=O)C.CCOC(C)=O.CO>[N:35]#[S:36][Cl:37].[CH3:34][N:18]([CH3:17])[C:19](=[O:33])[C@H:20]([C:26]1[CH:27]=[CH:28][C:29]([O:9][CH2:7][C:6]2[S:5][C:4]([C:10]3[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=3)=[N:3][C:2]=2[CH3:1])=[CH:30][CH:31]=1)[CH2:21][C:22]([OH:24])=[O:23] |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N=C(SC1C(=O)O)C1=CC=C(C=C1)C
|
Name
|
phenol
|
Quantity
|
276 mg
|
Type
|
reactant
|
Smiles
|
CN(C([C@@H](CC(=O)OC)C1=CC=C(C=C1)O)=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
317 mg
|
Type
|
reactant
|
Smiles
|
N#SCl
|
Name
|
cesium carbonate
|
Quantity
|
715 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1N HCl (aq) (50 mL), saturated NaHCO3 (aq) (50 mL), and brine (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 15 mL THF
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 8 hours
|
Duration
|
8 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the organic solvent
|
Type
|
ADDITION
|
Details
|
The slurry was diluted with water (50 mL) and DCM (300 mL)
|
Type
|
EXTRACTION
|
Details
|
The material was extracted with DCM (3×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
N#SCl
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C([C@@H](CC(=O)O)C1=CC=C(C=C1)OCC1=C(N=C(S1)C1=CC=C(C=C1)C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.79 mmol | |
AMOUNT: MASS | 346 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |